molecular formula C15H10ClNO3 B3369015 2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione CAS No. 22359-44-0

2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione

Cat. No. B3369015
CAS RN: 22359-44-0
M. Wt: 287.7 g/mol
InChI Key: HUQAZTJPZNRJDY-UHFFFAOYSA-N
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Description

2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione, also known as SU5416, is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in the late 1990s by Sugen Inc. and has since been the focus of numerous scientific studies.

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione involves the inhibition of several key signaling pathways involved in cancer cell growth and angiogenesis. Specifically, this compound inhibits the activity of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), all of which are important for tumor growth and angiogenesis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of bacteria and fungi, as well as to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, it is a synthetic compound, which allows for precise control over its concentration and purity. However, one limitation of using this compound is that it may have off-target effects, meaning that it may inhibit other signaling pathways in addition to those targeted for cancer treatment.

Future Directions

There are several potential future directions for the study of 2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione. One area of interest is the development of more potent and selective inhibitors of VEGFR, PDGFR, and FGFR. Additionally, there is interest in combining this compound with other cancer treatments, such as chemotherapy and radiation therapy, to enhance its anti-cancer effects. Finally, there is interest in studying the potential use of this compound in other diseases, such as inflammatory disorders and infectious diseases.
Conclusion:
In conclusion, this compound is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. Its mechanism of action involves the inhibition of several key signaling pathways involved in cancer cell growth and angiogenesis. While there are advantages and limitations to using this compound in lab experiments, there are several potential future directions for its study, including the development of more potent and selective inhibitors and the exploration of its use in other diseases.

Scientific Research Applications

2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is critical for tumor growth and metastasis.

properties

IUPAC Name

2-chloro-3-(furan-2-ylmethylamino)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c16-12-13(17-8-9-4-3-7-20-9)15(19)11-6-2-1-5-10(11)14(12)18/h1-7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQAZTJPZNRJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286353
Record name MLS002608685
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22359-44-0
Record name MLS002608685
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45029
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002608685
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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